molecular formula C17H24N2O4 B1468299 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid CAS No. 1269443-07-3

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid

Cat. No. B1468299
CAS RN: 1269443-07-3
M. Wt: 320.4 g/mol
InChI Key: BBAULLFXDJFNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid, also known as TBPC, is an important organic compound used in many scientific research applications. TBPC is a versatile compound with a wide range of uses in biochemical, physiological, and laboratory experiments. TBPC is a useful reagent for the synthesis of various compounds, including peptides, and is used in many organic synthesis reactions. TBPC is also used in drug discovery and development as well as in biochemistry and molecular biology research.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and molecular biology. 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is used in drug discovery and development as a reagent for the synthesis of peptides and other compounds. In biochemistry and molecular biology, 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is used as an inhibitor of enzymes involved in the synthesis and metabolism of peptides. 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is also used in laboratory experiments to study the biochemical and physiological effects of compounds.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is not fully understood. However, it is believed that 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid binds to enzymes involved in the synthesis and metabolism of peptides, thus inhibiting their activity. This inhibition leads to a decrease in the synthesis and metabolism of peptides, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid has a variety of biochemical and physiological effects. 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis and metabolism of peptides, resulting in a decrease in the synthesis and metabolism of peptides. This can lead to a decrease in the levels of peptides in the body, which can lead to a variety of physiological effects, including decreased appetite, decreased energy levels, and decreased muscle mass.

Advantages and Limitations for Lab Experiments

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is a useful reagent for laboratory experiments. 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is stable and can be stored for long periods of time. 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is also easy to synthesize and can be used in a variety of laboratory experiments. However, 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid can be toxic and can cause adverse effects if not handled properly.

Future Directions

The potential applications of 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid are vast and research is ongoing. Potential future directions include the further exploration of the biochemical and physiological effects of 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid, the development of new methods for the synthesis of 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid, and the exploration of the potential therapeutic applications of 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid. Additionally, research is ongoing to explore the potential applications of 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid in drug discovery and development.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-6-7-12(14(19)15(20)21)11-13-8-4-5-9-18-13/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAULLFXDJFNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid
Reactant of Route 4
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid
Reactant of Route 5
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.